

# Application Notes and Protocols: Codeine Phosphate Hydrate as an Analytical Reference Standard

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## Compound of Interest

Compound Name: *Codeine phosphate hydrate*

Cat. No.: *B8542146*

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## Introduction

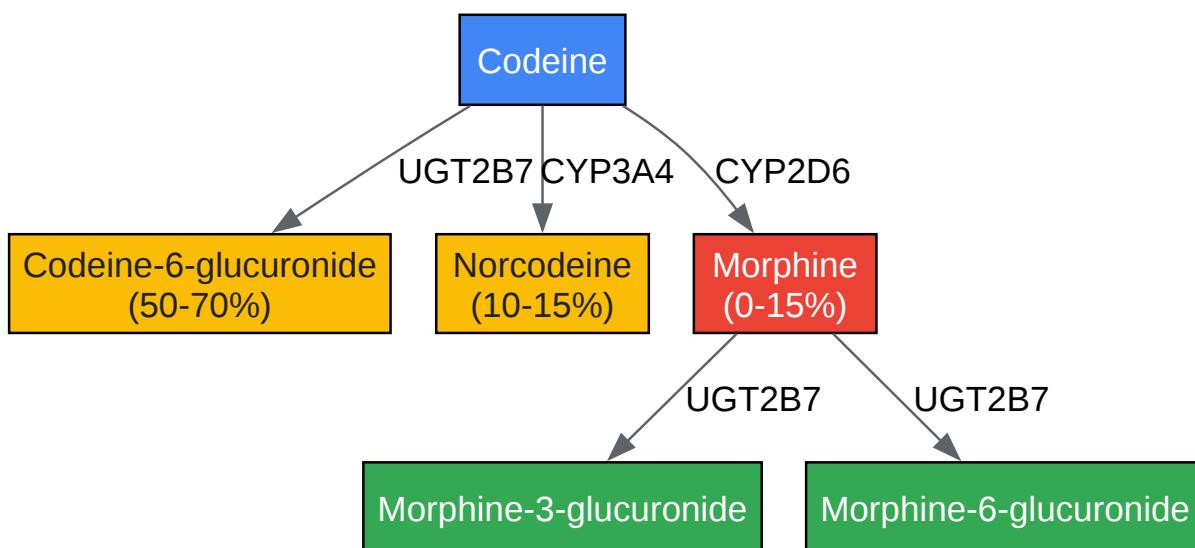
Codeine, an opioid analgesic, is utilized for the management of mild to moderate pain and as an antitussive.<sup>[1][2]</sup> It is a prodrug that is metabolized in the liver to its active form, morphine, which then exerts its effects by agonizing the mu-opioid receptors.<sup>[1][2]</sup> **Codeine phosphate hydrate** is a commonly used salt form in pharmaceutical formulations due to its solubility in water.<sup>[3][4]</sup> As an analytical reference standard, **codeine phosphate hydrate** is crucial for the accurate quantification and identification of codeine in various matrices, including pharmaceutical dosage forms, biological fluids, and forensic samples.<sup>[5]</sup> This document provides detailed application notes and protocols for the use of **codeine phosphate hydrate** as an analytical reference standard.

## Chemical and Physical Properties

Property	Value
Chemical Name	(5 $\alpha$ ,6 $\alpha$ )-7,8-didehydro-4,5-epoxy-3-methoxy-17-methyl-morphinan-6-ol, phosphate, hydrate
CAS Number	41444-62-6
Molecular Formula	C <sub>18</sub> H <sub>21</sub> NO <sub>3</sub> • H <sub>3</sub> PO <sub>4</sub> • H <sub>2</sub> O
Molecular Weight	812.73 g/mol [6]
Appearance	White crystalline powder
Solubility	Soluble in water, slightly soluble in ethanol[3][4]
UV max	212 nm, 284 nm[3][5]

## Metabolic Pathway and Pharmacokinetics

Codeine is primarily metabolized in the liver.[2][7] A significant portion, around 50-70%, is converted to codeine-6-glucuronide by the enzyme UGT2B7.[7] Approximately 10-15% undergoes N-demethylation to norcodeine via CYP3A4.[7] The crucial metabolic step for its analgesic effect is the O-demethylation of 0-15% of codeine to morphine, which is catalyzed by the highly polymorphic enzyme CYP2D6.[7][8] Morphine is then further metabolized to morphine-3-glucuronide and morphine-6-glucuronide.[7][9] The half-life of codeine is approximately 2.5 to 3 hours.[1][9]



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Figure 1: Metabolic pathway of codeine.

## Signaling Pathway

The analgesic effects of codeine are mediated through the action of its active metabolite, morphine, on the mu-opioid receptor, a G-protein coupled receptor (GPCR).<sup>[10]</sup> Activation of the mu-opioid receptor leads to a cascade of intracellular signaling events, including the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels. It also leads to the modulation of ion channels, specifically the opening of potassium channels and the closing of calcium channels.<sup>[11]</sup> These events collectively result in a hyperpolarization of the neuron and a reduction in neurotransmitter release, thereby inhibiting the transmission of pain signals.<sup>[11]</sup>

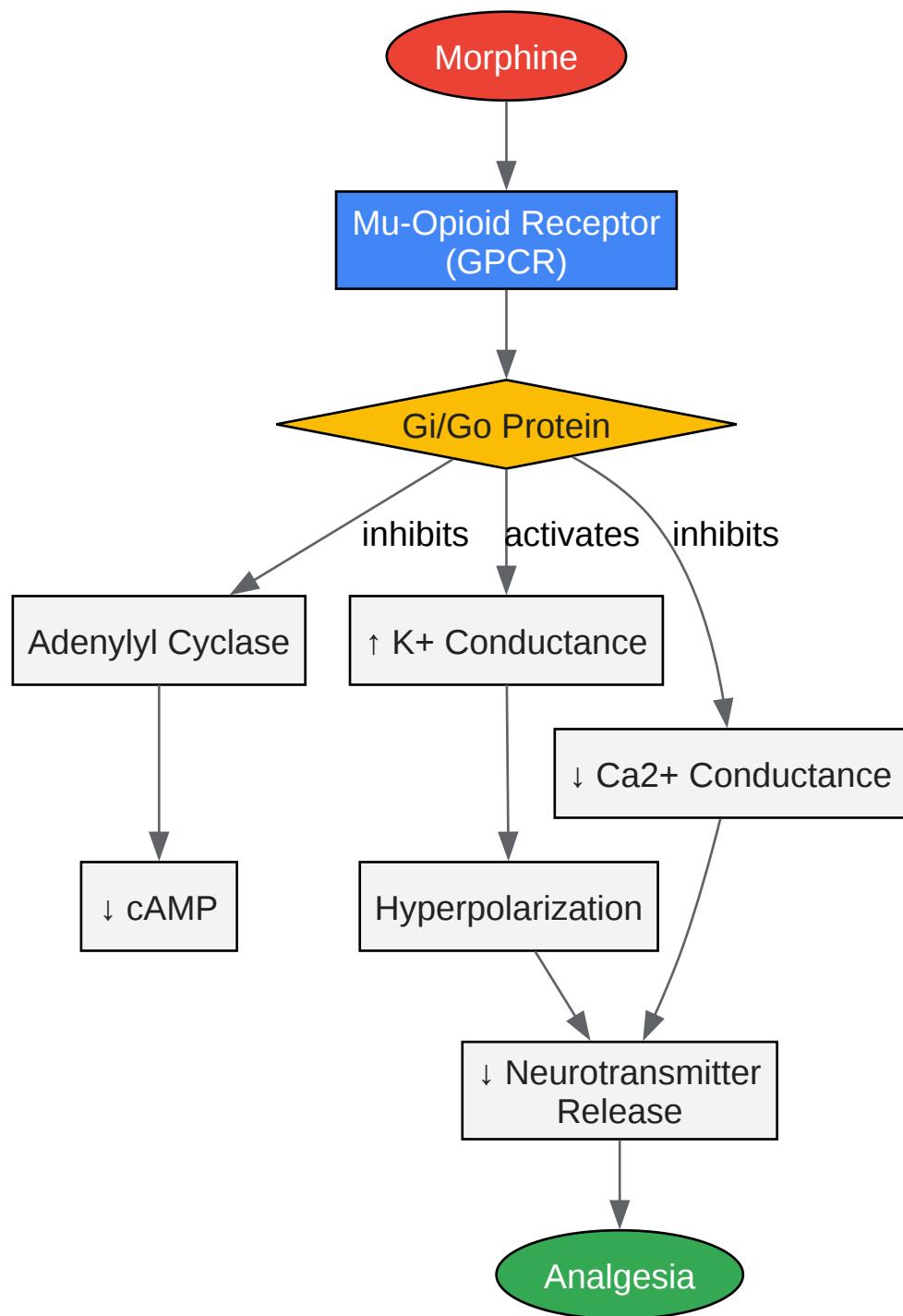
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Figure 2: Simplified signaling pathway of morphine.

## Analytical Methods

### High-Performance Liquid Chromatography (HPLC)

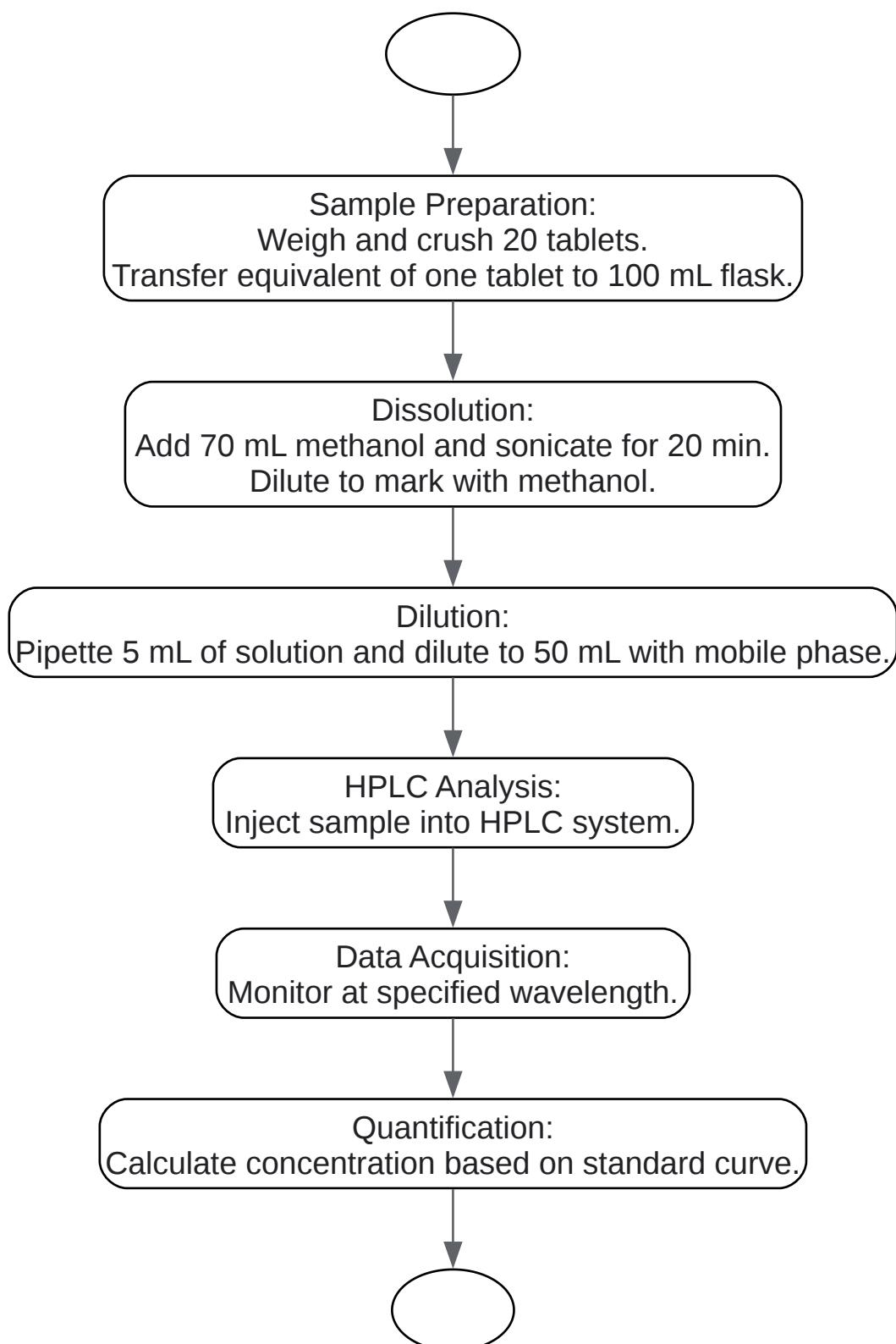
HPLC is a widely used technique for the separation and quantification of codeine in various samples.

#### Quantitative Data from Various HPLC Methods

Column	Mobile Phase	Flow Rate (mL/min)	Detection (nm)	Retention Time (min)	Linearity (µg/mL)	Reference
Phenomenex C18 (5 µm)	1% o-phosphoric acid in water : acetonitrile : methanol (78:10:12), pH 3.0	1.0	254	3.47	-	<a href="#">[12]</a>
LiChrospher® RP-18	Acetonitrile : Buffer (pH 2.5) (15:85)	1.0	210	-	6-60	<a href="#">[12]</a>
C18 (10 µm)	Methanol : Water (1:1), pH 3.0	-	212	< 4.4	-	<a href="#">[12]</a>
Shim-pack clc-C8 (5 µm)	Acetonitrile : Phosphoric acid (pH 2.8) (35:65 v/v)	1.0	212	< 8	1-800	<a href="#">[13]</a> <a href="#">[14]</a>
Waters Acquity BEH C18 (1.7 µm)	Gradient elution with Component A and acetonitrile	0.3	245	-	-	<a href="#">[12]</a>

## Experimental Protocol: HPLC Analysis of Codeine Phosphate in Tablets

This protocol is a representative example for the analysis of codeine phosphate in a pharmaceutical formulation.



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Figure 3: Workflow for HPLC analysis of codeine phosphate.

#### Methodology:

- Standard Preparation: Accurately weigh a suitable amount of **codeine phosphate hydrate** reference standard and dissolve in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.
- Sample Preparation: Weigh and finely powder not fewer than 20 tablets.[15] Transfer a quantity of the powder equivalent to one tablet to a 100 mL volumetric flask.[15] Add approximately 70 mL of methanol and sonicate for 20 minutes to dissolve the codeine phosphate.[15] Allow the solution to cool to room temperature and dilute to volume with methanol.[15] Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.[15]
- Chromatographic Conditions:
  - Column: Shim-pack clc-C8 (25 cm x 4.6 mm i.d., 5  $\mu$ m particle size)[13][14]
  - Mobile Phase: A mixture of acetonitrile and phosphoric acid (pH 2.8) in a ratio of 35:65 (v/v)[13][14]
  - Flow Rate: 1.0 mL/min[13][14]
  - Injection Volume: 20  $\mu$ L[13][14]
  - Detection: UV at 212 nm[13][14]
- Analysis: Inject the standard solutions and the sample solution into the chromatograph.
- Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentration. Determine the concentration of codeine phosphate in the sample solution from the calibration curve.

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the identification and quantification of codeine, particularly in biological matrices.<sup>[4]</sup> Derivatization is often required to improve the volatility and chromatographic properties of codeine.<sup>[4]</sup>

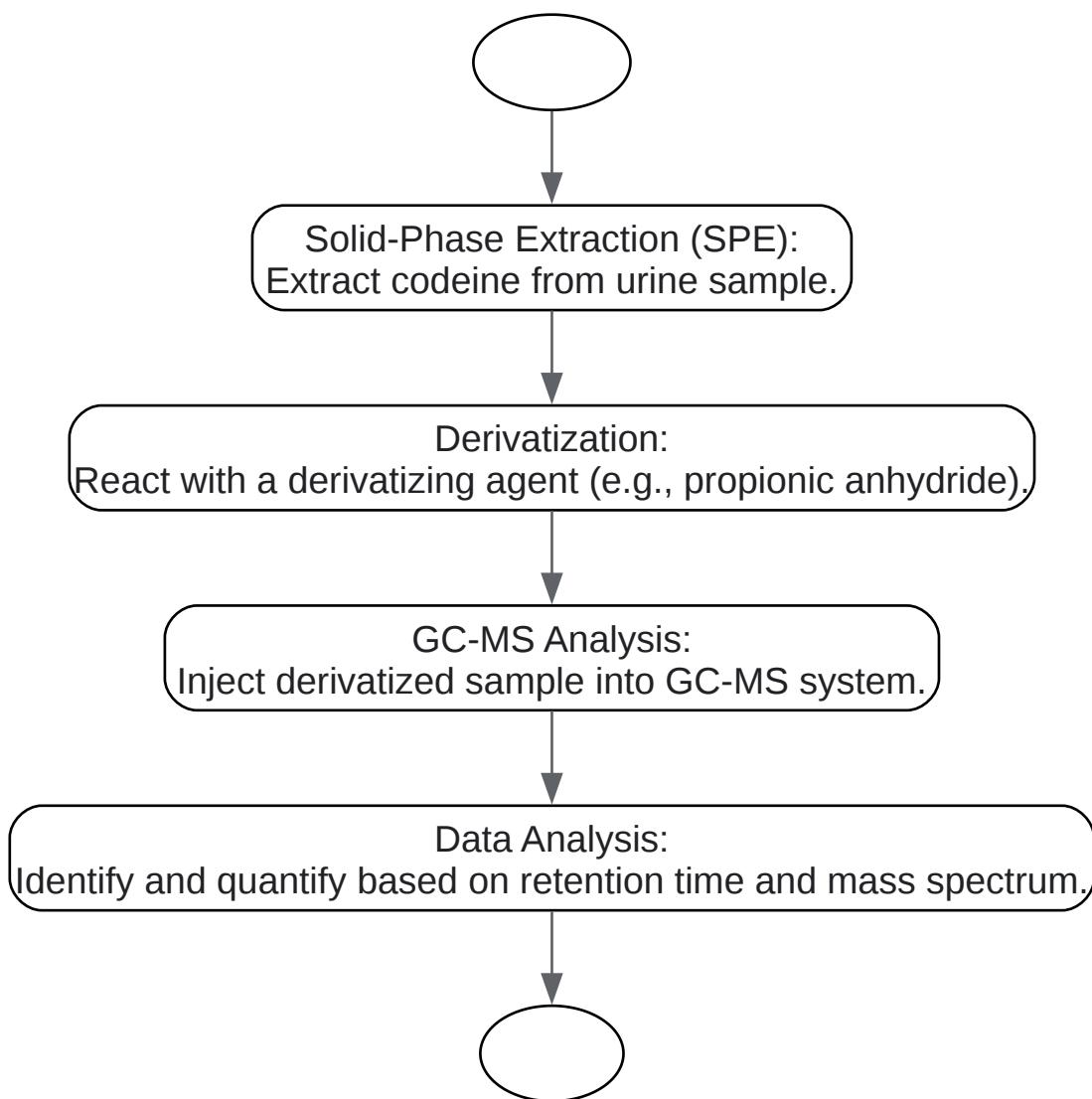
#### Quantitative Data from a GC-MS Method for Opiates in Blood

Analyte	Limit of Quantitation (ng/mL)	Limit of Detection (ng/mL)	Day-to-Day Precision (CV%) at 75 ng/mL	Day-to-Day Precision (CV%) at 500 ng/mL	Extraction Efficiency (%)
Codeine	10	2	< 10	< 10	50-68

Data adapted from a study on the simultaneous analysis of seven opiates in blood.<sup>[16]</sup>

#### Experimental Protocol: GC-MS Analysis of Codeine in Urine

This protocol provides a general workflow for the analysis of codeine in urine samples.



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Figure 4: Workflow for GC-MS analysis of codeine.

#### Methodology:

- Standard Preparation: Prepare standard solutions of **codeine phosphate hydrate** in a drug-free matrix (e.g., drug-free urine).
- Sample Preparation (Solid-Phase Extraction):
  - Condition a solid-phase extraction (SPE) cartridge.
  - Load the urine sample onto the cartridge.

- Wash the cartridge to remove interferences.
- Elute the codeine from the cartridge with an appropriate solvent.
- Derivatization:
  - Evaporate the eluate to dryness under a stream of nitrogen.
  - Reconstitute the residue in a mixture of propionic anhydride and pyridine (5:2).[\[17\]](#)
  - Heat the mixture at 80°C for 3 minutes to form the propionyl derivative of codeine.[\[17\]](#)
- GC-MS Conditions:
  - Column: HP-1MS (30 m × 0.25 mm, 0.25 µm) or equivalent[\[17\]](#)
  - Carrier Gas: Helium at a flow rate of 1.0 mL/min[\[17\]](#)
  - Injector Temperature: Programmed, e.g., initial 130°C, ramp to 290°C[\[18\]](#)
  - Oven Temperature Program: A suitable temperature program to separate the analytes of interest.
  - Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for quantification.[\[17\]](#)
- Analysis and Quantification: Inject the derivatized standard and sample extracts into the GC-MS. Identify codeine based on its retention time and characteristic mass fragments. Quantify using a calibration curve prepared from the derivatized standards.

## Conclusion

**Codeine phosphate hydrate** serves as an indispensable analytical reference standard for the accurate and reliable identification and quantification of codeine in a variety of sample types. The detailed protocols for HPLC and GC-MS provided in this document offer robust methodologies for researchers, scientists, and drug development professionals. Understanding the metabolic and signaling pathways of codeine is also crucial for interpreting analytical results and for the development of new therapeutic agents.

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